molecular formula C11H18O2 B6161454 tert-butyl hept-6-ynoate CAS No. 1203588-17-3

tert-butyl hept-6-ynoate

Cat. No. B6161454
CAS RN: 1203588-17-3
M. Wt: 182.3
InChI Key:
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Description

Tert-butyl hept-6-ynoate (TBH) is an organic compound with a molecular formula of C7H14O2. It is a colorless liquid with a sweet odor, and is soluble in water. TBH is a versatile chemical used in a wide range of applications, from industrial synthesis to research and development. TBH has been studied extensively in recent years, and its properties and potential uses are increasingly being explored.

Scientific Research Applications

Tert-butyl hept-6-ynoate has a wide range of potential applications in scientific research. It is commonly used as a starting material in the synthesis of other compounds, such as aldehydes, ketones, and esters. tert-butyl hept-6-ynoate has also been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. tert-butyl hept-6-ynoate has also been studied as a potential anti-cancer agent, with promising results.

Mechanism of Action

The mechanism of action of tert-butyl hept-6-ynoate is still not fully understood. However, it is believed to act by suppressing the activity of enzymes involved in cell division and DNA synthesis, which can lead to the inhibition of tumor growth. In addition, tert-butyl hept-6-ynoate has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
tert-butyl hept-6-ynoate has been shown to have a variety of biochemical and physiological effects. In animal studies, tert-butyl hept-6-ynoate has been shown to reduce inflammation, reduce oxidative stress, and inhibit tumor growth. In addition, tert-butyl hept-6-ynoate has been shown to have a protective effect against certain types of cancer, and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Tert-butyl hept-6-ynoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that tert-butyl hept-6-ynoate is relatively inexpensive and easy to obtain. In addition, it is non-toxic and has a low environmental impact. However, tert-butyl hept-6-ynoate is not very stable and can decompose under certain conditions, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of tert-butyl hept-6-ynoate in scientific research. One potential direction is the development of tert-butyl hept-6-ynoate-based drugs for the treatment of cancer and other diseases. In addition, tert-butyl hept-6-ynoate could be used to develop new catalysts for synthetic organic chemistry, or to develop new materials for use in industrial processes. Finally, tert-butyl hept-6-ynoate could be used to study the mechanism of action of other compounds, which could lead to new insights into the biochemical and physiological effects of these compounds.

Synthesis Methods

Tert-butyl hept-6-ynoate can be synthesized through a variety of methods, including the Wittig reaction and the Barton-McCombie reaction. The Wittig reaction is the most commonly used method for synthesizing tert-butyl hept-6-ynoate, and involves the reaction of an alkyl halide with a phosphonium salt in the presence of a base such as sodium hydroxide. The Barton-McCombie reaction is a more complex method of synthesis, and involves the reaction of an alkyl halide with an alkyl lithium in the presence of a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl hept-6-ynoate can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Hept-6-ynoic acid", "tert-Butyl alcohol", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Conversion of hept-6-ynoic acid to hept-6-ynoic acid methyl ester by reaction with methanol and sulfuric acid in the presence of anhydrous magnesium sulfate as a drying agent.", "Step 2: Conversion of hept-6-ynoic acid methyl ester to hept-6-ynoic acid methyl ester tert-butyl ester by reaction with tert-butyl alcohol in the presence of sulfuric acid as a catalyst.", "Step 3: Purification of hept-6-ynoic acid methyl ester tert-butyl ester by washing with sodium bicarbonate solution and brine, followed by drying with anhydrous magnesium sulfate.", "Step 4: Conversion of hept-6-ynoic acid methyl ester tert-butyl ester to tert-butyl hept-6-ynoate by reaction with sodium bicarbonate in diethyl ether and petroleum ether as solvents." ] }

CAS RN

1203588-17-3

Molecular Formula

C11H18O2

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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